4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound featuring a triazole ring, a benzamide group, and a sulfanylacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the triazole intermediate with a sulfanylacetyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the sulfanylacetyl-triazole intermediate with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanylacetyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, sulfanylacetyl linkage, and benzamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N6O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H20N6O4S/c1-28-14-8-5-12(9-15(14)29-2)18-23-24-19(25(18)21)30-10-16(26)22-13-6-3-11(4-7-13)17(20)27/h3-9H,10,21H2,1-2H3,(H2,20,27)(H,22,26) |
InChI Key |
ZLWKGZGDRCWKCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
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